2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Medicinal Chemistry Chemical Synthesis Scaffold Design

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CAS 2456306-57-1, molecular formula C₇H₆Br₂N₂O, molecular weight 293.94 g/mol) is a dibrominated heterocyclic compound within the tetrahydro-pyrrolo[3,2-c]pyridin-4-one family, characterized by two aryl bromide substituents at the C2 and C3 positions on the pyrrole ring. Predicted physicochemical properties include a boiling point of 607.1±55.0 °C, a density of 2.107±0.06 g/cm³, and a pKa of 13.27±0.20.

Molecular Formula C7H6Br2N2O
Molecular Weight 293.94 g/mol
Cat. No. B8188366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
Molecular FormulaC7H6Br2N2O
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1NC(=C2Br)Br
InChIInChI=1S/C7H6Br2N2O/c8-5-4-3(11-6(5)9)1-2-10-7(4)12/h11H,1-2H2,(H,10,12)
InChIKeyPLDHUVFYTJRAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CAS 2456306-57-1): A Dual-Brominated Pyrrolopyridinone Scaffold for Sequential Derivatization


2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CAS 2456306-57-1, molecular formula C₇H₆Br₂N₂O, molecular weight 293.94 g/mol) is a dibrominated heterocyclic compound within the tetrahydro-pyrrolo[3,2-c]pyridin-4-one family, characterized by two aryl bromide substituents at the C2 and C3 positions on the pyrrole ring . Predicted physicochemical properties include a boiling point of 607.1±55.0 °C, a density of 2.107±0.06 g/cm³, and a pKa of 13.27±0.20 . The compound is commercially available at ≥95% purity as a grey solid .

Why 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Cannot Be Replaced by Mono-Bromo or Non-Halogenated Analogs in Sequential Derivatization


The 2,3-dibromo substitution pattern provides two electronically distinct aryl bromide sites for sequential palladium-catalyzed cross-coupling reactions, enabling the construction of unsymmetrically substituted pyrrolo[3,2-c]pyridin-4-one derivatives that are inaccessible from the mono-bromo analog 2-bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CAS 1453799-69-3, MW 215.05 g/mol, single reactive site) or the non-halogenated parent scaffold (CAS 736990-65-1, MW 136.15 g/mol, zero reactive sites) [1]. The second bromine atom at C3 introduces steric and electronic effects that modulate the reactivity of the C2 position, mirroring the regioselective coupling behavior demonstrated for 2,3-dibromopyridine systems [2].

Quantitative Differentiation Evidence for 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one: Head-to-Head Comparator Data


Molecular Weight and Heavy Atom Count: Quantified Differentiation from Mono-Bromo and Parent Scaffold Analogs

The target compound (MW 293.94 g/mol) is 36.7% heavier than the 2-bromo analog (MW 215.05 g/mol, CAS 1453799-69-3) and 115.9% heavier than the non-halogenated parent scaffold (MW 136.15 g/mol, CAS 736990-65-1) . This increased mass, attributable to the two bromine atoms (total 159.81 amu), directly affects solution-phase behavior, LC-MS detection sensitivity, and downstream conjugation strategies.

Medicinal Chemistry Chemical Synthesis Scaffold Design

Sequential Cross-Coupling Capacity: Two Reactive Halide Sites vs. One in the Mono-Bromo Analog

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one possesses two aryl bromide sites (C2-Br and C3-Br) for sequential Pd-catalyzed cross-coupling, compared to a single reactive site in the 2-bromo analog (C2-Br only, CAS 1453799-69-3) and zero in the parent scaffold (CAS 736990-65-1) [1][2]. Regioselective Suzuki-Miyaura coupling at the C2 position can be achieved while preserving the C3 bromide for subsequent functionalization, enabling the synthesis of 2,3-differentially substituted pyrrolopyridinones that are inaccessible with mono-halogenated scaffolds [1][2].

Organic Synthesis Cross-Coupling Library Diversification

Predicted Boiling Point, Density, and pKa: Physicochemical Differentiation from the Parent Scaffold

The predicted boiling point (607.1±55.0 °C) of the target compound is substantially higher than the boiling point range estimated for the non-halogenated parent scaffold (approximately 350–400 °C based on lower molecular weight, CAS 736990-65-1) . The predicted density (2.107±0.06 g/cm³) is approximately 75% higher than the estimated density of the parent scaffold (~1.2 g/cm³) . The predicted pKa (13.27±0.20) reflects the weakly acidic pyrrole NH, a feature shared across the scaffold class .

Physicochemical Characterization Pre-formulation Scale-Up

Procurement Specifications: Purity, Pricing, and In-Stock Availability vs. Mono-Bromo Analog

The target compound is listed as in-stock at ≥95% purity from multiple suppliers, including Sigma-Aldrich and eNovation Chemicals, with transparent pricing (250 mg ~$480, 1 g ~$1,545, 5 g ~$5,465 as of 2025) [1]. In contrast, the 2-bromo analog (CAS 1453799-69-3) is listed as out of stock at multiple vendors, including CymitQuimica , indicating less reliable commercial availability.

Chemical Procurement Supplier Comparison Supply Chain

Scaffold Validation in EGFR/HER2 Inhibitor Drug Discovery: Patent-Based Evidence for Pyrrolo[3,2-c]pyridin-4-one Utility

Patent WO-2023183601-A1 (Scorpion Therapeutics) explicitly describes methods for preparing tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one-containing chemical entities that inhibit EGFR (ERBB1) and HER2 (ERBB2) [1]. US Patent 11,339,157 (Bayer AG et al.) further claims 4H-pyrrolo[3,2-c]pyridin-4-one derivatives as pharmaceuticals [2]. The 2,3-dibromo intermediate enables C2/C3 diversification that generates library members for exploring vectors relevant to these clinically validated targets, whereas the mono-bromo and parent scaffolds provide only 1-dimensional or 0-dimensional diversification, respectively [1][2].

Kinase Inhibitor EGFR Drug Discovery

Optimal Application Scenarios for 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Based on Quantified Differentiation Evidence


Construction of Unsymmetrical 2,3-Disubstituted Pyrrolo[3,2-c]pyridin-4-one Libraries for Kinase Selectivity Profiling

Medicinal chemistry teams can leverage the two electronically distinct C2-Br and C3-Br sites of 2,3-dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one for iterative Suzuki-Miyaura couplings, installing different aryl or heteroaryl groups at each position to generate 2,3-disubstituted pyrrolo[3,2-c]pyridin-4-one libraries [1]. This bimodal diversification strategy, validated on 2,3-dibromopyridine systems [2], enables exploration of vectors emerging from both the pyrrole C2 and C3 positions simultaneously from a single starting material, compressing synthetic timelines compared to linear approaches requiring separate mono-functionalized intermediates.

Synthesis of EGFR Exon 20 Insertion Mutant Inhibitors via C2/C3 Sequential Derivatization

The pyrrolo[3,2-c]pyridin-4-one scaffold is a core template in patent-protected EGFR mutant inhibitors, including those targeting EGFR exon 20 insertion mutations that are poorly addressed by first-generation TKIs such as osimertinib [1][2]. Starting from the 2,3-dibromo intermediate, sequential functionalization at C2 and C3 enables the construction of substituted analogs that explore the chemical space around these clinically relevant mutations, with the dual bromination pattern providing synthetic access to substitution vectors not achievable with mono-bromo or non-halogenated starting materials.

Physicochemical Property-Driven Purification Strategy Selection for Process Scale-Up

The predicted boiling point of 607.1±55.0 °C [1] precludes distillation as a viable purification method, directing process chemists toward chromatographic separation or recrystallization for intermediate isolation. The high density (2.107±0.06 g/cm³) [1] necessitates consideration of solvent compatibility in extraction and workup procedures, while the weak acidity (pKa 13.27±0.20) [1] indicates that acid-base extraction is not feasible, unlike more acidic heterocyclic intermediates. These predicted data points enable proactive selection of appropriate purification unit operations during route scouting.

Procurement Planning for Multi-Step Synthesis Programs Requiring Reliable Supply of Dibrominated Building Blocks

Research programs dependent on 2,3-dibromo-pyrrolo[3,2-c]pyridin-4-one as a key intermediate can confidently forecast procurement budgets using the transparent pricing ($480/250mg, $1,545/1g, $5,465/5g) and confirmed in-stock status from eNovation Chemicals and Sigma-Aldrich [1][2]. This contrasts with the supply uncertainty for the mono-bromo analog (CAS 1453799-69-3), which is listed as out of stock at multiple vendors [3], reducing the risk of program delays due to building block unavailability and enabling reliable milestone planning.

Quote Request

Request a Quote for 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.